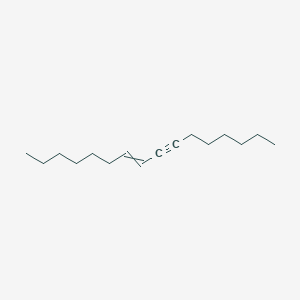

Hexadec-7-EN-9-yne

Description

Structure

3D Structure

Properties

CAS No. |

13343-81-2 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

hexadec-7-en-9-yne |

InChI |

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |

InChI Key |

LNQMQUYZNTZSSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CC#CCCCCCC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Hexadec 7 En 9 Yne and Analogs

Catalytic Approaches for the Formation of Internal Enyne Scaffolds

Catalytic strategies are paramount in modern organic synthesis for creating enyne structures. These methods provide efficient pathways that are often more selective and atom-economical than classical stoichiometric reactions. The choice of catalyst and reaction conditions allows for the targeted synthesis of specific isomers of enynes.

Cross-coupling reactions are a cornerstone for the synthesis of conjugated enynes, enabling the direct formation of a carbon-carbon bond between an sp-hybridized (alkynyl) and an sp2-hybridized (alkenyl) carbon atom. nih.gov Palladium and iron are among the most effective metals for catalyzing these transformations. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions represent a versatile and highly developed methodology for the synthesis of 1,3-enynes. nih.gov Among these, the Negishi coupling, which utilizes organozinc reagents, is particularly effective. The coupling of alkynylzinc reagents with alkenyl halides or triflates provides a direct route to the enyne core. This reaction class is valued for its high functional group tolerance and the relatively mild conditions under which it proceeds.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the alkenyl halide, followed by transmetalation with the alkynylzinc reagent and subsequent reductive elimination to yield the conjugated enyne product and regenerate the active catalyst. The stereochemistry of the alkenyl halide is typically retained throughout the process, allowing for the synthesis of stereodefined enynes.

Table 1: Representative Palladium-Catalyzed Negishi-Type Enyne Synthesis This table illustrates the general applicability of the method with various substrates.

| Alkenyl Halide (Stereochemistry) | Alkynylzinc Reagent | Pd Catalyst / Ligand | Yield (%) | Reference |

| (E)-1-Iodo-1-hexene | Heptynylzinc chloride | Pd(PPh₃)₄ | >90 | nih.gov |

| (Z)-1-Bromo-1-octene | Pentynylzinc chloride | PdCl₂(dppf) | 85-95 | nih.gov |

| (E)-β-Bromostyrene | (Trimethylsilyl)ethynylzinc chloride | Pd₂(dba)₃ / SPhos | >95 | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

Iron-Catalyzed Propargylic C-H Functionalization for 1,3-Enyne Synthesis

As an earth-abundant and less toxic alternative to palladium, iron has emerged as a powerful catalyst for C-C bond formation. nih.gov A notable two-step protocol for synthesizing 1,3-enynes involves an iron-catalyzed propargylic C-H functionalization. digitellinc.comacs.orgnih.gov This method constitutes a formal methenylation of an alkyne, analogous to the Eschenmoser methenylation of carbonyl compounds. nih.govdigitellinc.com

The process begins with an iron-catalyzed reaction that functionalizes the C-H bond at the propargylic position of an alkyne, delivering a homopropargylic amine. acs.org This step proceeds through a Mannich-type reaction where an iron-activated alkyne complex acts as the nucleophile towards an iminium ion electrophile. digitellinc.com The resulting amine intermediate then undergoes a facile Cope elimination upon N-oxidation with an agent like m-CPBA, yielding the final 1,3-enyne product under mild conditions. acs.org This strategy is effective for a range of aryl-alkyl and dialkyl acetylenes. nih.gov

Table 2: Substrate Scope in Iron-Catalyzed Enyne Synthesis via C-H Functionalization Data compiled from studies on the two-step α-methenylation process.

| Alkyne Substrate | Overall Yield (2 steps, %) | Reference |

| 1-Phenyl-1-propyne | 78 | acs.org |

| 1-Cyclohexyl-1-propyne | 65 | acs.org |

| 5-Decyne | 72 | acs.org |

| Methyl 4-(prop-1-yn-1-yl)benzoate | 68 | acs.org |

Regio- and Stereoselective Synthesis of Internal Conjugated Enynes

Achieving high regio- and stereoselectivity is a critical challenge in the synthesis of internal enynes. nih.gov The geometry of the double bond (E or Z) and the connectivity of the coupling partners (e.g., head-to-head vs. head-to-tail in dimerization) are determined by the choice of catalyst, ligands, and reaction conditions. nih.govfigshare.com

Palladium catalysts, in particular, offer exceptional control. nih.gov For instance, in cross-coupling reactions, the stereochemistry of the starting alkenyl partner is generally preserved. organic-chemistry.org For other methods like enyne metathesis, the catalyst can dictate the outcome. Grubbs-type ruthenium catalysts have been used in the cross-metathesis of silylalkynes with alkenes to produce single regio- and stereoisomers of the resulting dienes. nih.gov The electronic nature of substituents and the presence of directing groups on the substrates also play a crucial role in governing the selectivity of the transformation. nih.govthieme-connect.com

Table 3: Examples of Catalytic Systems for Selective Enyne Synthesis

| Catalytic System | Reaction Type | Selectivity Outcome | Reference |

| Pd(0) Nanoparticles in water | Coupling of vic-diiodoalkenes and acrylates | High (E)-selectivity for enynoates | thieme-connect.com |

| Rhodium(I) / Bisoxazolinephosphine | Hydroamination of 1,3-Enynes | Access to chiral allenes (regiocontrol) | researchgate.net |

| Grubbs Carbene Complex | Enyne Cross Metathesis | Single regio- and stereoisomers | nih.gov |

| Iron(III) chloride | Cross-coupling of alkynyl Grignards | High to excellent yields, stereoselective | organic-chemistry.org |

Dimerization Strategies for Terminal Alkynes

The dimerization of terminal alkynes is a highly atom-economical method for constructing enyne frameworks. This approach can lead to different regioisomers, primarily the "head-to-head" dimer (yielding a 1,3-enyne) or the "head-to-tail" dimer. Controlling the regio- and stereoselectivity of this process is essential for its synthetic utility.

Rare-earth metal complexes, specifically silylamides such as Ln[N(SiMe₃)₂]₃ (where Ln = Y, La, Sm), have proven to be effective catalysts for the regio- and stereoselective dimerization of terminal alkynes. figshare.comnih.govacs.org These catalysts can produce conjugated enynes in high yields. A key finding is the crucial role of amine additives in controlling the reaction's outcome. figshare.comacs.org

The structure of the amine additive directly influences the selectivity. For the synthesis of (Z)-head-to-head enynes, such as (Z)-Hexadec-7-en-9-yne from 1-octyne, primary amines are the most effective additives. figshare.comnih.gov The selectivity for the (Z)-head-to-head product increases in the order of tertiary < secondary < primary amine. Conversely, the formation of the head-to-tail dimer is favored by tertiary amines. figshare.comacs.org This additive-controlled selectivity provides a powerful tool for directing the dimerization towards the desired isomer.

Table 4: Effect of Amine Additives on Rare-Earth Catalyzed Dimerization of 1-Octyne

| Catalyst | Amine Additive Type | Predominant Product | Selectivity (Z-head-to-head) | Reference |

| Sm[N(SiMe₃)₂]₃ | Primary (e.g., Aniline) | (Z)-Hexadec-7-en-9-yne | High | figshare.comacs.org |

| Sm[N(SiMe₃)₂]₃ | Secondary (e.g., Diethylamine) | Mixture | Moderate | figshare.comacs.org |

| Sm[N(SiMe₃)₂]₃ | Tertiary (e.g., Triethylamine) | Head-to-tail dimer | Low | figshare.comacs.org |

Chemo-, Regio-, and Stereoselective Control in Alkyne Dimerization

The metal-catalyzed coupling of alkynes is a powerful method for preparing 1,3-enynes, which are compounds of broad interest in organic synthesis. researchgate.net A significant challenge in such reactions is the control of chemo-, regio-, and stereoselectivity. researchgate.net Achieving this control is crucial for the synthesis of specific isomers of molecules like Hexadec-7-en-9-yne.

Recent advancements have demonstrated remarkable control in various transformations involving enynes. For instance, a novel palladium-catalyzed cascade annulative aminomethylamination of diene-tethered enynes with aminals provides access to functionalized benzofulvenes with excellent chemo- and regioselectivities and 100% atom economy. researchgate.net Mechanistic studies revealed that the initial reaction occurs preferentially at the triple bond of the 1,3-enyne over a competing diene moiety present in the same molecule. researchgate.net Similarly, highly selective iron-catalyzed hydroboration of alkynes using pinacolborane can produce vinyl boronic esters with up to 99:1 diastereomeric ratio. researchgate.net

Titanium alkoxide-mediated cross-coupling between internal alkynes and allenes offers a convergent and highly stereoselective route to substituted 1,4-dienes. nih.gov This method avoids the need for pre-activated coupling partners and can achieve selective functionalization of two unsymmetrically substituted π-systems. nih.gov Furthermore, electrochemical methods have been developed for the palladium-catalyzed hydrogenation of alkynes to Z-alkenes with exceptional chemo- and stereoselectivity. rsc.org

| Catalyst/Reagent | Reaction Type | Substrates | Selectivity Achieved | Ref |

| Palladium Catalyst | Cascade Annulative Aminomethylamination | Diene-tethered enynes, Aminals | Excellent chemo- and regioselectivity | researchgate.net |

| Iron(II) Pre-catalyst | Hydroboration | Internal alkynes, Pinacolborane | Up to 99:1 diastereomeric ratio | researchgate.net |

| Titanium Alkoxide | Cross-Coupling | Internal alkynes, Allenes | High regio- and stereoselectivity | nih.gov |

| Palladium Catalyst | Electrochemical Hydrogenation | Alkynes | High chemo- and stereoselectivity for Z-alkenes | rsc.org |

Hydrofunctionalization and Related Addition Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are fundamental transformations in organic synthesis. For enynes, these reactions allow for the introduction of new functionalities with high precision.

Hydroalkynylation, the addition of a terminal alkyne to another unsaturated system, is a direct and atom-economical route to 1,3-enynes and related conjugated molecules. nih.govacs.org A significant breakthrough has been the development of a cooperative catalyst system for the trans-selective hydroalkynylation of internal 1,3-enynes. nih.govacs.org This system involves a combination of a Pd(0)/Senphos complex, a Lewis acid such as tris(pentafluorophenyl)borane, a copper bromide cocatalyst, and an amine base. acs.orgnih.gov

This multi-catalyst system demonstrates high site-, regio-, and diastereoselectivity, with a broad substrate scope and tolerance for various functional groups. nih.govacs.org For the first time, a Lewis acid has been shown to promote a reaction involving an outer-sphere oxidative reaction step. nih.govresearchgate.net The resulting cross-conjugated dieneynes are versatile building blocks for further synthetic transformations. acs.org The reaction is selective for the 1,3-enyne, leaving other internal alkyne groups untouched. acs.org This methodology has been successfully applied to enynes derived from commercial drugs like ibuprofen (B1674241) and naproxen, affording the corresponding products in high yields. acs.org

| Catalyst System | Reaction | Substrate Scope | Key Features | Ref |

| Pd(0)/Senphos, B(C₆F₅)₃, CuBr, Amine Base | Trans-Hydroalkynylation | Internal 1,3-enynes, Terminal alkynes | High trans-selectivity, Broad functional group tolerance, Lewis-acid promotion | nih.govacs.orgnih.gov |

Innovative Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. The principles of sustainable or "green" chemistry, such as atom economy and the use of safer, more efficient processes, are increasingly guiding the development of new synthetic methodologies for compounds like this compound.

Continuous Flow Chemistry for Enyne Synthesis and Functionalization

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. syngeneintl.com These benefits include superior heat and mass transfer, enhanced safety, reproducibility, and scalability. syngeneintl.comacs.org Miniaturization through microreactors allows for superb reaction control and the safe handling of hazardous intermediates by generating and consuming them in situ. acs.orgrsc.org

| Technology | Application | Advantages | Example | Ref |

| Continuous Flow | Alkyne Synthesis | Enhanced safety, scalability, reproducibility, short reaction times | Generation of alkynes from isoxazolones | rsc.orgresearchgate.net |

| Microreactors | Handling Hazardous Reagents | In situ generation and consumption, improved heat/mass transfer | Telescoped C-H functionalization using diazo compounds | acs.org |

Atom-Economical Transformations in Enyne Construction

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Syntheses with high atom economy are inherently less wasteful.

Many modern catalytic methods for enyne synthesis are designed with this principle in mind. Hydroalkynylation is an excellent example of an atom-economical reaction, as it involves the net addition of one molecule to another with no byproducts. nih.govacs.org Similarly, palladium-catalyzed cascade reactions, such as the aminomethylamination of diene-tethered enynes, can exhibit 100% atom economy by rearranging and combining all atoms from the starting materials into the product. researchgate.net

Other atom-economical transformations include:

Nickel-catalyzed hydroborylative cyclization of enynes , which takes place under mild conditions using an inexpensive catalytic system. rsc.org

Strain-enabled ene-yne metathesis , which provides access to highly substituted 1,3-dienes with high atom economy. researchgate.net

Gold-catalyzed regioselective alkylation , using 1,6-enynes as carbene surrogates, which offers a facile and atom-economical synthesis pathway. acs.org

Visible-light-promoted 1,4-carbon/carboxylation of 1,3-enynes with CO₂ , which furnishes 2,3-allenoic acids with good atom economy. acs.org

These methods represent a shift away from classical reactions that often use stoichiometric reagents and generate significant waste, towards more sustainable and efficient synthetic strategies. researchgate.net

Development of Metal-Free Synthetic Pathways

While transition metals are powerful catalysts, they can be costly, toxic, and may leave trace metal impurities in the final product. This has driven the development of metal-free synthetic pathways for the synthesis and transformation of alkynes and enynes. researchgate.netmdpi.com

One notable advancement is the direct cleavage of internal alkynes to form nitriles using a combination of N-iodosuccinimide (NIS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as a nitrogen source. mdpi.com This method avoids the use of transition metals and provides a direct route to valuable nitrile building blocks from alkyne precursors. mdpi.com Computational studies suggest that increasing solvent polarity could further enhance the efficiency of this metal-free strategy. mdpi.com One-pot, transition-metal-free syntheses of both alkynes and enynes are also being actively researched, offering simpler and more environmentally friendly alternatives to classical methods. researchgate.net These approaches reduce the reliance on strategic metals and circumvent issues related to metallic by-products and bio-hazardous waste. researchgate.net

| Reagent System | Transformation | Substrates | Key Advantage | Ref |

| N-iodosuccinimide (NIS), Trimethylsilyl azide (TMSN₃) | C≡C Bond Cleavage | Internal Alkynes | Metal-free, direct conversion to nitriles | mdpi.com |

| Iodine, Disulfides | Iodosulfenylation | Alkynes | 100% atom-economic, reagentless, sustainable | rsc.org |

Iii. Reactivity and Transformational Chemistry of Hexadec 7 En 9 Yne and Its Derivatives

Enyne Metathesis Reactions

Enyne metathesis is a powerful and atom-economical reaction in organic synthesis that facilitates the reorganization of bonds between an alkene and an alkyne, typically catalyzed by metal carbene complexes. organic-chemistry.orgwikipedia.org This transformation results in the formation of a conjugated 1,3-diene, a versatile functional group for further synthetic manipulations. beilstein-journals.org The reaction can proceed through either an intramolecular or intermolecular pathway.

Intramolecular Ring-Closing Enyne Metathesis (RCEYM) involves an alkene and an alkyne moiety present within the same molecule, linked by a suitable tether. wikipedia.org The reaction leads to the formation of a cyclic compound containing a 1,3-diene. The parent molecule, Hexadec-7-en-9-yne, being an acyclic, untethered structure, cannot undergo RCEYM directly. However, a suitably designed derivative, where the ends of the hydrocarbon chain are connected, would be a prime candidate for this transformation to form a macrocyclic diene.

The utility of RCEYM is well-established for the synthesis of various carbocycles and heterocycles. chim.itmdpi.com In the context of long-chain substrates analogous to a tethered this compound derivative, RCEYM is a key strategy for constructing macrocyclic frameworks found in complex natural products.

Table 1: Examples of Ring-Closing Enyne Metathesis on Long-Chain or Complex Substrates

| Substrate Class | Catalyst | Product Type | Yield (%) | Ref |

|---|---|---|---|---|

| Nitrogen-tethered 1,6-enynes | Grubbs 1st Gen (Ru1) | Dihydropyridines | 76-89 | chim.it |

| Silicon-tethered enynes | Grubbs 2nd Gen (Ru2) | Cyclic Siloxanes | High | mdpi.com |

| Oxygen-tethered enynes | Grubbs 1st Gen (Ru1) | Dihydropyrans | High | chim.it |

Intermolecular Cross-Enyne Metathesis (CEYM) occurs between two separate molecules, an alkene and an alkyne. organic-chemistry.org this compound could, in principle, serve as the alkyne component in a CEYM reaction with a suitable alkene partner, such as ethylene (B1197577) or a functionalized olefin. The primary challenge in CEYM is controlling selectivity, as competitive self-metathesis of the alkene partner can lead to a mixture of products. thieme-connect.de Despite this, CEYM is a valuable tool for assembling complex molecules from simpler precursors.

This reaction has been applied to substrates derived from renewable resources, such as fatty acid esters, demonstrating its utility for converting long-chain hydrocarbons into valuable bifunctional products. beilstein-journals.orgifpenergiesnouvelles.fr For example, the CEYM of fatty acid derivatives with terminal alkynes can produce conjugated diene systems along the lipid chain.

Table 2: Examples of Intermolecular Cross-Enyne Metathesis Applications

| Alkyne Substrate | Alkene Partner | Catalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Propargylamines | Ethyl vinyl ether | Grubbs 2nd Gen | 1,2,3-Substituted Pyrroles (after cyclization) | Good | researcher.life |

| Terminal Alkynes | Enol ethers | Grubbs 2nd Gen | Electron-rich Dienes | Good | nih.gov |

| Glycoside Precursor | Ethylene | Grubbs 2nd Gen | C-Aryl Glycoside Precursor | 94-98 | beilstein-journals.org |

The mechanism of ruthenium-catalyzed enyne metathesis is generally accepted to proceed through a series of [2+2] cycloaddition and cycloreversion steps. wikipedia.orgrutgers.edu Two primary mechanistic pathways are considered: the "yne-then-ene" and "ene-then-yne" pathways. wikipedia.orgmdpi.com

Yne-then-ene pathway: The ruthenium carbene catalyst first reacts with the alkyne to form a ruthenacyclobutene intermediate. This intermediate undergoes cycloreversion to generate a new vinylcarbene, which then reacts with the alkene moiety in a subsequent ring-closing step to form a ruthenacyclobutane. Final cycloreversion releases the 1,3-diene product. wikipedia.org

Ene-then-yne pathway: The catalyst initially reacts with the alkene to form a ruthenacyclobutane, which generates a new alkylidene. This intermediate then engages the alkyne moiety. mdpi.com

The choice of catalyst is critical and significantly influences the reaction's efficiency and selectivity. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are widely used due to their functional group tolerance and stability. chim.it

Table 3: Common Ruthenium Carbene Catalysts for Enyne Metathesis

| Catalyst Generation | Key Ligands | Characteristics |

|---|---|---|

| Grubbs 1st Gen (Ru1) | Tricyclohexylphosphine (PCy₃) | Good for many RCEYM reactions, less active for sterically hindered or electron-deficient olefins. |

| Grubbs 2nd Gen (Ru2) | N-Heterocyclic Carbene (NHC), PCy₃ | Higher activity and broader substrate scope than Ru1. More effective for CEYM. |

| Hoveyda-Grubbs 2nd Gen | NHC, Isopropoxystyrene ether | Increased stability and allows for catalyst recovery. Excellent for cross-metathesis. |

The electronic and steric properties of the ligands on the ruthenium center dictate the catalyst's reactivity. For instance, the replacement of a phosphine (B1218219) ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand in second-generation catalysts enhances their metathesis activity. thieme-connect.de

The vinylcarbene intermediate generated during enyne metathesis can be trapped by other proximal unsaturated functionalities, leading to powerful tandem or cascade reactions that rapidly build molecular complexity from simple precursors. thieme-connect.derutgers.edu While no such processes have been specifically reported for this compound, its structure is amenable to the design of derivatives that could participate in such sequences.

These cascade processes combine an initial enyne metathesis event with subsequent transformations like a Diels-Alder reaction, a second metathesis reaction, or a hydrovinylation. beilstein-journals.orgchim.it Such strategies are highly valued in total synthesis for their efficiency in constructing complex polycyclic systems in a single operation. thieme-connect.de

Table 4: Examples of Tandem/Cascade Reactions Involving Enyne Metathesis

| Reaction Sequence | Substrate Type | Catalyst | Final Product Type | Ref |

|---|---|---|---|---|

| RCEYM / Diels-Alder | Ene-ynamide | Grubbs 2nd Gen | Fused Cyclic Amines | chim.it |

| Intermolecular Enyne Metathesis / Diene Cross-Metathesis | Long-chain enyne | Grubbs 2nd Gen | Polyene systems | beilstein-journals.org |

| RCEYM / Hydrovinylation | Tethered enyne | Grubbs 1st Gen / NaOMe | Cyclic 1,4-dienes | chim.it |

Cycloaddition Reactions Involving Enyne Systems

The conjugated π-system of enynes allows them to participate in various cycloaddition reactions. Depending on the reaction partner and conditions, the enyne can act as either the 4π or 2π component.

The intramolecular [4+2] cycloaddition (Diels-Alder reaction) of conjugated enynes is a powerful method for constructing polycyclic and aromatic ring systems. mit.edu This reaction requires a substrate where a 1,3-enyne is tethered to a suitable 2π component (a dienophile). The parent this compound molecule is not structured to undergo this specific intramolecular transformation. However, a derivative where the enyne is conjugated and appropriately linked to a dienophile could undergo such a cyclization.

The mechanism is believed to proceed via a concerted [4+2] cycloaddition to form a highly strained and reactive cyclic allene (B1206475) intermediate. mit.edunih.gov This intermediate then rapidly isomerizes, often through proton transfer or hydrogen atom transfer pathways, to yield a stable dihydroaromatic or fully aromatic product. nih.gov This methodology has been employed to synthesize complex carbazole (B46965) frameworks and other condensed polycyclic structures. nih.govacs.org

Table 5: Examples of Intramolecular [4+2] Cycloadditions with Enyne Systems

| Enyne Substrate System | Dienophile | Conditions | Product Type | Ref |

|---|---|---|---|---|

| Conjugated enyne tethered to cyclobutenone | Internal | Thermal or Acid-promoted | Cyclooctatrienone (via cascade) | nih.gov |

| Ynamide with tethered aryl group | Internal (Arene) | Thermal (150 °C, Toluene) | Carbazole | acs.org |

| Conjugated enyne | Benzyne (external, but intramolecular reaction) | Room Temperature | Condensed Polycyclic Aromatic | mit.edu |

Ruthenium-Catalyzed Cyclopropanations Leading to Bicyclic Architectures

Ruthenium catalysts have proven effective in promoting the cyclopropanation of 1,6-enynes to form bicyclic structures. A notable example involves the reaction of fluorinated 1,6-enynes with diazo compounds in the presence of a [RuCl(cod)(Cp*)] catalyst precursor. nih.gov This process facilitates the creation of three carbon-carbon bonds in a single step under mild conditions, yielding fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates. nih.gov

The proposed mechanism for this transformation suggests an initial [2+2] addition of the in situ generated ruthenium-carbene with the alkyne moiety of the enyne. This step forms a key bicyclic ruthenacyclobutane intermediate, which then orchestrates the cyclopropanation. nih.gov The stereoselectivity of the resulting alkenyl group is dependent on the nature of the diazo compound used. For instance, the use of N₂CHSiMe₃ results in Z-stereoselectivity, whereas N₂CHCO₂Et selectively produces the E-configured double bond. nih.gov The diastereoselectivity of the cyclopropanation, in terms of an exo or endo approach, is influenced by the size of the newly formed ring. nih.gov

This tandem carbene addition/cyclopropanation strategy represents a general and selective method for synthesizing constrained proline derivatives. nih.gov

Rhodium-Catalyzed Formal (5+2) Cycloadditions

Rhodium catalysts are instrumental in mediating formal (5+2) cycloaddition reactions of 1,6-enynes, particularly with vinylcyclopropanes (VCPs), to construct seven-membered rings. In these reactions, VCPs can function as five-carbon synthons. pku.edu.cn The mechanism generally involves the cleavage of the cyclopropane (B1198618) ring and insertion of the alkene, leading to an eight-membered rhodacycle intermediate. acs.org

In the context of 1,4-enynes, which share reactivity principles with 1,6-enynes, 3-acyloxy-1,4-enynes (ACEs) have been utilized as five-carbon building blocks in rhodium-catalyzed intramolecular (5+2) cycloadditions with tethered alkynes, alkenes, and allenes. nih.gov These reactions often proceed with high diastereoselectivity and efficient chirality transfer from the starting material to the bicyclic product. nih.gov The development of intermolecular versions of this reaction has also been successful, typically requiring a neutral rhodium catalyst and a phosphine ligand, and demonstrating high regioselectivity with terminal alkynes. nih.gov

Interestingly, for some 2-cis-allene-VCP substrates, a bridged [5+2] reaction occurs, leading to the formation of bridged 5/7 bicyclic systems. pku.edu.cn The design of these cycloadditions is often guided by the hypothesis that subsequent insertions into the metallacycle intermediate can be faster than reductive elimination to yield the direct cycloaddition product. acs.org

Formal [3+2] Cycloadditions of 1,6-Enynes (e.g., Ru(II)-Catalyzed)

Ruthenium(II) complexes, such as [Cp*Ru(cod)Cl], can catalyze the intramolecular formal [3+2] cycloaddition of (E)-1,6-enynes to produce bicyclo[3.3.0]octene skeletons. nih.govfigshare.comacs.orgacs.org This transformation provides an efficient route to these valuable bicyclic motifs from readily available starting materials. figshare.comacs.org

Mechanistic investigations, including deuterium (B1214612) labeling experiments and DFT calculations, have shed light on the reaction pathway. figshare.comacs.orgresearchgate.net The proposed mechanism initiates with an ene-yne oxidative cyclization to form a ruthenacyclopentene intermediate. figshare.comacs.orgresearchgate.net This intermediate then undergoes a sequence of β-hydride elimination and intramolecular hydroruthenation, which isomerizes it to a ruthenacyclohexene. nih.govfigshare.comacs.org Subsequent C-C reductive elimination from the ruthenacyclohexene intermediate furnishes the final bicyclo[3.3.0]octene product. nih.gov The reaction generally tolerates various substituents on both the alkyne and alkene components of the 1,6-enyne. acs.org

Table 1: Substrate Scope of Ru(II)-Catalyzed Formal [3+2] Cycloaddition of (E)-1,6-Enynes Data sourced from Liu et al., 2019. acs.org

| Substrate (1,6-Enyne) | Product (bicyclo[3.3.0]octene) | Yield (%) |

|---|---|---|

| 1ai | 2ai | 81 |

| 1aj | 2aj | 85 |

| 1ak | 2ak | 80 |

| 1al | 2al | 77 |

| 1am | 2am | 75 |

| 1an | 2an | 78 |

| 1ao | 2ao | 82 |

| 1ap | 2ap | 76 |

| 1ba | 2ba | 83 |

| 1bb | 2bb | 80 |

| 1bc | 2bc | 75 |

| 1bd | 2bd | 71 |

| 1be | 2be | 65 |

| 1bf | 2bf | 68 |

Reaction conditions: enyne (0.4 mmol), CpRu(cod)Cl (0.02 mmol), THF, 40 °C, 3 h. For 1be and 1bf , catalyst loading was 10 mol% at 80 °C for 24 h.*

Cycloaromatizations of Related Polyunsaturated Systems (e.g., Enyne-Allenes) for Mechanistic Analogy

The cycloaromatization of enyne-allenes, such as the Myers-Saito cycloaromatization, serves as a valuable mechanistic model for understanding the reactivity of polyunsaturated systems like this compound. rsc.orgpsu.edu These reactions are known to generate highly reactive α,3-didehydrotoluene biradical intermediates under mild conditions. psu.edu

Mechanistic studies, including computational calculations and competitive trapping experiments, suggest that the cycloaromatization of enyne-allenes can proceed through parallel pathways involving both biradical and dipolar intermediates. rsc.orgpsu.edu The formation of these intermediates is a key step, leading to the generation of an aromatic system which provides a thermodynamic driving force for the reaction. researchgate.net The synergy between bond formation and bond breaking is a defining characteristic of these transformations. researchgate.net While a planar zwitterion was initially proposed as a possible second intermediate, further calculations suggest it is more likely a transition state for the interconversion of enantiomeric cyclic allenes. rsc.org The partitioning between the different reactive intermediates can be influenced by factors such as solvent polarity. psu.edu

Other Catalytic Functionalizations and Derivatizations

Beyond cycloadditions, the enyne motif is susceptible to a range of other catalytic functionalizations that introduce new chemical bonds and functionalities.

Copper-Catalyzed Boro- and Hydrofunctionalizations of Enynes

Copper catalysis has emerged as a powerful tool for the functionalization of enynes, including boro- and hydrofunctionalization reactions. rsc.orgrsc.org These transformations provide access to a wide variety of densely functionalized and often enantioenriched products. rsc.orgrsc.org

Borofunctionalization: Copper-catalyzed borylation of 1,3-enynes, using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), can be directed to achieve various outcomes. rsc.orgnih.gov These reactions often proceed via a copper-boryl complex as the key catalytic species. rsc.org For instance, the 1,2-borylacylation of 1,3-enynes with B₂pin₂ and acid chlorides has been reported to synthesize highly functionalized β-alkynyl ketones with high regioselectivity. nih.gov Furthermore, intramolecular borylative cyclizations of 1,6-enynes tethered to cyclohexadienones, catalyzed by copper, yield boron-containing carbo- and heterocycles with high regio- and enantioselectivity. mdpi.com

Hydrofunctionalization: Copper hydride chemistry is central to the hydrofunctionalization of enynes. rsc.org The in-situ generated copper hydride species can add across the enyne system in different ways. For example, the 1,2-hydrofunctionalization of 1,3-enynes with ketones, catalyzed by copper, produces highly substituted and enantioenriched homopropargyl alcohols. rsc.org Alternatively, 1,4-hydroboration of 1,3-enynes can lead to the synthesis of substituted allenyl-Bpin products. rsc.org A copper-catalyzed semi-reduction of conjugated enynes using water as a proton source has also been developed to furnish 1,3-disubstituted allenes. acs.org

Table 2: Examples of Copper-Catalyzed Boro- and Hydrofunctionalization of Enynes Data compiled from various sources. rsc.orgnih.govmdpi.comacs.org

| Reaction Type | Substrate Type | Reagents | Catalyst System | Product Type |

|---|---|---|---|---|

| 1,2-Borylacylation | 1,3-Enynes | B₂pin₂, Acid Chlorides | Cu(I) / P(4-FPh)₃ | β-Alkynyl Ketones |

| Borylative Cyclization | 1,6-Enyne-Cyclohexadienones | B₂pin₂ | Cu(I) / Phosphoramidite Ligand | Boron-containing Dihydrobenzofurans |

| 1,2-Hydrofunctionalization | 1,3-Enynes | Ketones, Silanes | CuH / Chiral Ligand | Homopropargyl Alcohols |

| 1,4-Hydroboration | 1,3-Enynes | HBpin | CuH / Chiral Ligand | Allenyl-Bpin |

| Asymmetric Semi-reduction | 1,3-Enynes | Water | CuH / Chiral Ligand | 1,3-Disubstituted Allenes |

Copper-Mediated Radical Difunctionalizations

Copper's ability to exist in multiple oxidation states makes it an excellent mediator for radical reactions. rsc.org The radical-mediated difunctionalization of enynes allows for the rapid construction of complex molecules by adding two different functional groups across the π-system. snnu.edu.cn

These reactions often involve the addition of a radical species to the enyne, generating a new radical intermediate that can be trapped or further functionalized. snnu.edu.cnmdpi.com For example, a copper-induced radical reaction of 1,6-enynes with bromoacetonitrile (B46782) (BrCH₂CN) leads to the synthesis of functionalized five-membered rings. mdpi.com The mechanism involves the addition of the cyanomethyl radical to the double bond, followed by a 5-exo cyclization and subsequent bromine atom transfer. mdpi.com

Similarly, the trifluoromethylation of 1,6-enynes can be achieved using Togni's reagent in the presence of a copper(II) catalyst. The generated CF₃ radical adds to the alkene, initiating a cyclization cascade to form CF₃-containing heterocycles. mdpi.com These copper-mediated or -catalyzed radical processes highlight the versatility of enynes as substrates for building molecular complexity through difunctionalization strategies. rsc.orgresearchgate.net

Platinum-Catalyzed Selective Diboration of Diynes to Yield Boryl-Functionalized Enynes

The platinum-catalyzed diboration of 1,3-diynes presents a highly efficient and selective method for the synthesis of boryl-functionalized enynes. benchchem.comacs.org This reaction typically employs a platinum(0) catalyst, such as tetrakis(triphenylphosphine)platinum(0) (B82886) [Pt(PPh₃)₄], and a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). acs.orgresearchgate.net The process is characterized by its exceptional regioselectivity and stereoselectivity, yielding valuable synthetic intermediates. benchchem.com

The reaction proceeds with high efficiency for a broad range of symmetrical and unsymmetrical 1,3-diynes. benchchem.comacs.org For instance, silyl-substituted 1,3-diynes with sterically unhindered groups like trimethylsilyl (B98337) are readily converted to their corresponding monoadducts. benchchem.com Conversely, bulky substituents such as triisopropylsilyl can hinder the reaction, leading to lower yields. benchchem.com The reaction is tolerant of various functional groups, including aromatic rings with electron-withdrawing or -donating substituents, polycyclic aromatic hydrocarbons, and cyclopropyl (B3062369) moieties. benchchem.comresearchgate.net

The proposed catalytic cycle, supported by low-temperature ³¹P NMR studies, involves the initial oxidative addition of the diboron reagent to the platinum(0) center. benchchem.comresearchgate.net This is followed by the coordination of one of the carbon-carbon triple bonds of the diyne to the platinum(II) complex. Subsequent insertion of the alkyne into a platinum-boron bond and reductive elimination releases the bisboryl-functionalized enyne product and regenerates the active platinum(0) catalyst. benchchem.com

An alternative and efficient one-pot protocol has been developed for accessing enynylboronates via a platinum-catalyzed diboration followed by a protodeboronation strategy. researchgate.net This method is particularly effective for various silyl-substituted symmetrical and unsymmetrical 1,3-diynes, affording π-conjugated organoboron compounds with high regio- and stereoselectivity. researchgate.net

Table 1: Examples of Platinum-Catalyzed Diboration of 1,3-Diynes

| Substrate (1,3-Diyne) | Catalyst | Diboron Reagent | Product (Boryl-Functionalized Enyne) | Selectivity (Z/E) | Reference |

| 1,4-bis(trimethylsilyl)buta-1,3-diyne | [Pt(PPh₃)₄] | B₂pin₂ | (Z)-1,4-bis(trimethylsilyl)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-en-3-yne | High Z selectivity | benchchem.comacs.org |

| 1-phenyl-4-(triisopropylsilyl)buta-1,3-diyne | [Pt(PPh₃)₄] | B₂pin₂ | (Z)-1-phenyl-4-(triisopropylsilyl)-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-en-3-yne | 5:1 | researchgate.net |

| 1-(cyclopropyl)-4-phenylbuta-1,3-diyne | [Pt(PPh₃)₄] | B₂pin₂ | (Z)-1-(cyclopropyl)-4-phenyl-2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-en-3-yne | Sole product | researchgate.net |

Reductive Cyclizations (e.g., Nickel-Catalyzed Transformations of 1,6- and 1,7-Enynes)

Nickel-catalyzed reductive cyclizations of enynes have emerged as a powerful strategy for the construction of carbo- and heterocyclic ring systems. sioc-journal.cn These reactions offer an alternative to traditional methods that often require stoichiometric organometallic reagents. sioc-journal.cn

For 1,6-enynes, nickel catalysis can facilitate reductive anti-arylative cyclizations with aryl halides, yielding a variety of six-membered carbo- and heterocycles under mild conditions with good functional group tolerance. sioc-journal.cn Depending on the choice of electrophile, divergent outcomes can be achieved. For instance, using an aryl iodide can lead to a six-membered ring, while an alkyl bromide can result in a five-membered ring via a radical pathway. thieme-connect.com Enantioselective versions of these cyclizations have also been developed, providing access to chiral cyclic compounds. researchgate.net

In the case of 1,7-enynes, nickel-catalyzed reductive cycloisomerization can be achieved. researchgate.net For example, N-(o-ethynylaryl)acrylamides can be selectively converted into either dihydrocyclobuta[c]quinolin-3-ones or benzo[b]azocin-2-ones simply by adjusting the reaction temperature. rsc.org Nickel catalysis has also been employed in the reductive cycloisomerization of 1,6- and 1,7-enynes with carbon dioxide (CO₂) to produce α,β-unsaturated carboxylic acids. nih.govfigshare.comacs.org Mechanistic studies suggest a hydride insertion pathway for this transformation. nih.govfigshare.com

Table 2: Nickel-Catalyzed Reductive Cyclizations of Enynes

| Enyne Substrate | Catalyst System | Reagents | Product Type | Reference |

| 1,6-Enyne | Ni(0) / Ligand | Aryl Halide, Reductant | Six-membered aryl-substituted carbocycle/heterocycle | sioc-journal.cn |

| 1,6-Enyne | Ni(0) / Chiral Ligand | Aryl Iodide, Reductant | Enantioenriched six-membered heterocycle | thieme-connect.comresearchgate.net |

| 1,6-Enyne | Ni(0) / Ligand | Alkyl Bromide, Reductant | Five-membered alkyl-substituted heterocycle | thieme-connect.com |

| 1,7-Enyne (N-(o-ethynylaryl)acrylamide) | Ni(II) | - | Dihydrocyclobuta[c]quinolin-3-one or Benzo[b]azocin-2-one | rsc.org |

| 1,6- or 1,7-Enyne | Ni(0) / Ligand | CO₂, Reductant | Cyclic α,β-unsaturated carboxylic acid | nih.govacs.org |

Gold and Platinum Catalysis in Enyne Cycloisomerization

Gold and platinum complexes are highly effective catalysts for the cycloisomerization of enynes, proceeding through the electrophilic activation of the alkyne moiety. acs.orgpku.edu.cnnih.gov These reactions can lead to a diverse array of cyclic products, often with high levels of complexity and stereocontrol. acs.orgfrontiersin.org

Gold(I) catalysts are particularly powerful for activating alkynes towards nucleophilic attack by the tethered alkene. acs.org The reaction of 1,6-enynes can proceed through various pathways, including skeletal rearrangements to form dienes or intramolecular cyclopropanation. acs.org In some cases, cascade reactions can occur, leading to the formation of complex polycyclic systems. pku.edu.cn For example, dienynes can undergo gold-catalyzed cycloisomerization to generate fused tricyclic compounds. pku.edu.cn

Platinum catalysts, such as PtCl₂, are also efficient for various enyne rearrangements. nih.govresearchgate.net These transformations share a common mechanistic feature: the π-complexation of Pt(II) to the alkyne, which initiates a cationic cascade. nih.govresearchgate.net This can result in formal enyne metathesis to give 1,3-dienes, the formation of polycyclic vinylcyclopropane (B126155) derivatives, or even O-to-C allyl shifts in unsaturated ethers. nih.gov The presence of ligands like carbon monoxide can significantly accelerate PtCl₂-catalyzed cycloisomerizations of 1,6-enynes. figshare.com Mechanistic studies on platinum-catalyzed cycloisomerization of 1,6-enyne-ols have shown that the turnover-limiting step can be the protonolysis of a platinum-alkenyl intermediate. nih.gov

Table 3: Comparison of Gold and Platinum Catalysis in Enyne Cycloisomerization

| Catalyst Type | Typical Catalyst | Activation Mode | Common Product Types | Mechanistic Features | Reference |

| Gold | Au(I) complexes (e.g., [AuL]⁺) | Electrophilic activation of the alkyne | Dienes (skeletal rearrangement), Cyclopropanes, Polycyclic systems | Can involve cyclopropyl gold carbene intermediates. acs.org | acs.orgpku.edu.cn |

| Platinum | Pt(II) complexes (e.g., PtCl₂) | Electrophilic activation of the alkyne | 1,3-Dienes (formal metathesis), Vinylcyclopropanes | Proceeds via a cationic manifold initiated by π-complexation. nih.govresearchgate.net | nih.govresearchgate.net |

Electrophilic Cyclizations for Functionalized Enyne Systems

Electrophilic cyclization provides a direct route to functionalized cyclic compounds from enynes. researchgate.net This method involves the reaction of an enyne with an electrophile, which triggers an intramolecular cyclization cascade. A variety of electrophiles can be used, including halonium ions (I⁺, Br⁺), which are commonly generated from reagents like N-iodosuccinimide (NIS). researchgate.net

These reactions can proceed under mild, often metal-free conditions. researchgate.netbeilstein-journals.org For example, the electrophilic iodocyclization of 2-nitro-1,3-enynes can be used to synthesize substituted pyrrole (B145914) derivatives. beilstein-journals.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-exo) can be influenced by the substitution pattern on the enyne substrate. researchgate.net For instance, 1,6-enynes with a cation-stabilizing substituent at the C2 position may favor 6-exo cyclization, while those with donor substituents at the C1 position tend to undergo 5-exo cyclization. researchgate.net

While gold catalysis and electrophilic iodine-mediated processes can sometimes lead to similar products, there are instances where gold catalysts achieve transformations that are not possible with iodine electrophiles. researchgate.net This highlights the complementary nature of these synthetic strategies. Electrophilic cyclizations have proven to be a valuable tool in the synthesis of a wide range of heterocyclic and carbocyclic structures, including those found in pharmacologically active molecules. researchgate.netbeilstein-journals.org

Table 4: Examples of Electrophilic Cyclization of Enynes

| Enyne Substrate | Electrophile Source | Product Type | Key Features | Reference |

| 2-Nitro-1,3-enyne | I₂ | Iodinated pyrrole | Tandem annulation | beilstein-journals.org |

| 1,6-Enyne with C1 donor substituent | NIS | Five-membered carbocycle | 5-exo cyclization | researchgate.net |

| 1,5-Enyne | NIS | Iodo-functionalized carbocycle | 5-endo diastereoselective process | researchgate.net |

Iv. Mechanistic Investigations and Computational Studies on Enyne Reactivity

Quantum Chemical Approaches to Enyne Transformations

Quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of enyne reactions. rsc.org These computational methods allow for the exploration of potential energy surfaces, providing a theoretical framework to understand reaction feasibility, pathways, and the origins of selectivity.

DFT calculations are instrumental in modeling the behavior of enyne transformations, such as cycloisomerizations, metathesis, and coupling reactions. rsc.orgacs.org By computing the energies of reactants, products, intermediates, and transition states, a detailed profile of the reaction pathway can be constructed. scielo.br This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies.

For instance, in the ring-closing enyne metathesis (RCEYM) catalyzed by molybdenum complexes, DFT studies have shown that "yne-then-ene" pathways are significantly more favorable energetically than the "ene-then-yne" alternative. rsc.org Such calculations can predict which pathway is dominant, guiding experimental efforts. While specific DFT studies on Hexadec-7-en-9-yne are not extensively documented, the principles derived from model systems are directly applicable to understanding its potential reactivity.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Enyne + Ethene | 0.0 |

| TS1 | Concerted Pathway Transition State | +28.5 |

| INT1 | Biradical Intermediate (Stepwise) | +32.0 |

| TS2 | Biradical Collapse Transition State | +33.5 |

| Product | Cycloadduct | -45.0 |

| Note: Data is hypothetical and representative of typical DFT calculations on enyne cycloadditions to illustrate the methodology. |

In gold-catalyzed enyne cycloisomerization, for example, theoretical studies have detailed the transformation from a gold-pi-alkyne complex to a cyclopropyl (B3062369) gold carbene intermediate, followed by rearrangement. acs.org Analysis of the transition state structures reveals the atomic motions involved in bond formation and cleavage, providing a dynamic picture of the reaction.

| Parameter | Description | Value (Å) |

| C1-C2 | Forming C-C bond | 2.25 |

| M-C1 | Breaking Metal-Carbon bond | 2.10 |

| M-C2 | Forming Metal-Carbon bond | 2.15 |

| Note: Values are illustrative for a generic metal-catalyzed enyne reaction. |

For unsymmetrical enynes like this compound, reactions such as additions or cyclizations can lead to multiple regioisomers. Theoretical studies are pivotal in explaining and predicting the observed regioselectivity and stereoselectivity. core.ac.uk By comparing the activation barriers for all possible pathways, the favored product can be identified. rsc.orguwindsor.ca

In nickel-catalyzed insertions of alkynes, DFT studies have been used to understand why one regioisomer is formed preferentially. core.ac.uk These models can rationalize how steric and electronic factors of both the substrate and the catalyst direct the reaction to a specific outcome. This predictive power is essential for the rational design of selective synthetic methods. acs.org

While many enyne reactions are catalyzed by metals, some can be induced thermally or photochemically. In these cases, particularly in cycloadditions, the mechanism can be either a concerted pericyclic process or a stepwise pathway involving the formation of a biradical intermediate. nih.gov Distinguishing between these possibilities is a significant challenge that can be addressed by high-level quantum chemical calculations. researchgate.net

Computational studies on dehydro-Diels-Alder reactions, for instance, have compared the energy barriers for the concerted versus the stepwise diradical pathways. unh.edu In some enyne-ene systems, the concerted transition state is found to be lower in energy, whereas in others, especially those involving strained systems, a biradical mechanism may be favored or competitive. nih.govresearchgate.net These investigations are fundamental to understanding the intrinsic reactivity of the enyne framework.

Experimental Mechanistic Elucidation Techniques

Computational predictions provide hypotheses that must be validated through experimental evidence. A variety of techniques are employed to probe reaction mechanisms, providing tangible data on the pathways followed by reacting molecules.

Isotope labeling, particularly with deuterium (B1214612), is a powerful and classic technique for tracing the fate of specific atoms during a chemical reaction. nih.gov By strategically placing deuterium atoms on the starting enyne or a reaction partner, and then determining their location in the product using techniques like NMR spectroscopy or mass spectrometry, the mechanism of bond formation and breakage can be inferred. pitt.edu

| Reactant System | Proposed Intermediate | Predicted D-location | Observed D-location | Conclusion |

| Enyne + Bu3SnD | Stannyl-metal complex | Vinylic Cα | Vinylic Cα | Supports oxidative addition pathway |

| Enyne + Bu3SnD | Hydrido-metal complex | Vinylic Cβ | Vinylic Cβ | Supports hydrometalation pathway |

| Note: This table illustrates the logic of a deuterium labeling experiment. |

Spectroscopic Methods for Characterization of Reactive Intermediates

The elucidation of reaction mechanisms for transformations involving enynes relies heavily on the detection and characterization of transient reactive intermediates. nih.govosti.gov Due to their often fleeting lifetimes, specialized spectroscopic techniques are employed to gain structural and electronic insights into these species. osti.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for identifying intermediates in enyne reactions, particularly in metal-catalyzed processes like enyne metathesis. organic-chemistry.org In ruthenium-catalyzed enyne metathesis, for instance, ¹H NMR experiments have been used to observe the formation of new carbene proton resonances. organic-chemistry.orgnih.gov These observations provide evidence for an "ene-first" pathway, where the catalyst initially reacts with the alkene moiety of the enyne to form an alkylidene intermediate. nih.govuwindsor.ca In some cases, these intermediates are stable enough for full characterization by low-temperature NMR. acs.org For example, the reaction of a specific enyne with a piano-stool ruthenium catalyst led to the clean formation of an intermediate that was fully characterized by NMR, providing direct evidence of the carbene species involved in the catalytic cycle. acs.org While NMR can provide compelling evidence for certain pathways, its limitations are also acknowledged; for instance, the absence of carbene protons in a proposed "alkyne-first" mechanism means NMR cannot definitively rule it out as a competing pathway. organic-chemistry.org

Transient Absorption (TA) Spectroscopy: Transient absorption spectroscopy, also known as flash photolysis, is a pump-probe technique essential for studying short-lived excited states and reactive intermediates on timescales from femtoseconds to nanoseconds. edinst.comuni-tuebingen.de This method involves exciting a sample with a short "pump" laser pulse and then monitoring the changes in its absorption spectrum using a "probe" pulse at various delay times. edinst.comnih.gov In the context of enyne reactions, particularly photochemical cyclizations, TA spectroscopy can provide invaluable information on the dynamics of excited states and the formation of intermediates like biradicals or cyclic cations. nih.govorganic-chemistry.org For example, studies on related systems like enyne-allenes use TA spectroscopy to investigate the formation of diradical intermediates, which are key to their reactivity. nih.govrsc.org The decay of excited states and the concurrent growth of transient absorptions corresponding to specific intermediates can be tracked in real time, helping to piece together the sequence of events in the reaction mechanism. nih.govacs.org

Other Spectroscopic Techniques: A suite of other spectroscopic methods contributes to a comprehensive understanding of reactive intermediates.

Infrared (IR) Spectroscopy: In-situ FT-IR has been used to monitor the disappearance of reactants, such as the alkyne, during enyne metathesis reactions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical or paramagnetic species, such as the diradicals formed in Bergman cyclizations or certain metal-nitrenoid intermediates, EPR spectroscopy is a crucial characterization tool. organic-chemistry.orgfigshare.com

Mass Spectrometry (MS): While not a spectroscopic method in the traditional sense, online mass spectrometry techniques can be harnessed to detect and monitor transient intermediates in real time during catalysis. rsc.org This approach has been used to identify multiple intermediates, including radical forms, in enzymatic reactions by trapping them with markers. rsc.org

The table below summarizes key spectroscopic findings for intermediates in enyne reactions.

| Intermediate Type | Enyne System/Reaction | Spectroscopic Method | Key Findings |

| Ruthenium Alkylidene | Enyne Metathesis | ¹H NMR | Observation of new carbene proton resonances, supporting an 'ene-first' mechanism. organic-chemistry.orgnih.gov |

| Ruthenium Vinyl Carbene | Enyne Metathesis | ¹H NMR | Buildup of alkylidene signals concomitant with catalyst initiation. nih.gov |

| Ruthenium Carbene | Hydrogenative Metathesis | NMR, X-ray Diffraction | A stable intermediate was isolated and fully characterized. acs.org |

| 1,4-Benzenediyl Diradical | Bergman Cyclization | N/A (Inferred) | Highly reactive species formed during thermal or photochemical cyclization of enediynes. organic-chemistry.org |

| α,3-Tolyl Diradical | Myers-Saito Cyclization | N/A (Inferred) | Formed from the thermal cyclization of enyne-allenes. nih.gov |

| Cyclic Biradical | Photocyclization | Transient Absorption | Identified as the precursor to the final cyclized product in the photolysis of certain benzoin-based compounds. nih.gov |

Kinetic Analyses of Enyne Conversion Processes

Kinetic analysis provides quantitative insight into reaction rates, orders, and the factors influencing the efficiency of enyne conversions, thereby helping to distinguish between proposed mechanistic pathways. rsc.orgacs.org

Concentration-doubling experiments are a common method to determine the kinetic order of reactants. For the cross-enyne metathesis of butynyl benzoate (B1203000) and styrene (B11656), the reaction was found to be first-order with respect to the catalyst and the alkyne, and also first-order with respect to the styrene concentration. acs.org

Table of Kinetic Data for Enyne Metathesis of Butynyl Benzoate and Styrene acs.org

| Entry | [Alkyne] (M) | [Alkene] (M) | [Catalyst] (mM) | Rate (M min⁻¹) |

|---|---|---|---|---|

| 1 | 0.05 | 0.45 | 2.5 | 1.0 x 10⁻³ |

| 2 | 0.05 | 0.90 | 2.5 | 2.0 x 10⁻³ |

| 3 | 0.10 | 0.90 | 2.5 | 2.0 x 10⁻³ |

Electronic effects have been probed using Hammett studies for the cross-metathesis of para-substituted styrenes. acs.org For styrenes with substituents having a Hammett parameter (σ) less than 0.3, a linear relationship with a positive slope (ρ = 0.52) was observed, indicating that the rate is accelerated by electron-withdrawing groups. acs.org However, for styrenes with strongly electron-withdrawing groups (e.g., trifluoromethyl, nitro), the reaction order changed to zero-order in the styrene, suggesting a possible change in the rate-determining step or transition state structure. acs.org

Enyne Cyclization: Kinetic studies are crucial for understanding the mechanisms of thermal and metal-catalyzed enyne cyclizations. For thermal reactions like the C²-C⁶ cyclization of enyne-allenes, kinetic isotope effect (KIE) studies have been instrumental. acs.orgnih.gov A measured KIE of approximately 1.43 for the cyclization of an allenol acetate (B1210297) was interpreted as evidence for a highly asynchronous concerted transition state, rather than a purely stepwise diradical mechanism. nih.govnih.gov These findings highlight that a single minimum-energy path may not fully describe the reaction, and dynamic effects can play a significant role. nih.gov

In gold-catalyzed 1,5-enyne cycloisomerization, kinetic profiles have been used to compare the efficacy of different catalyst precursors. rsc.org The reaction kinetics were calculated assuming a first-order model by plotting the natural logarithm of the enyne concentration against time. rsc.org Such studies allow for the calculation of observed rate constants (k_obs) and initial rates, providing a quantitative basis for catalyst comparison and mechanistic proposals. rsc.org For instance, the kinetic profiles for the conversion of a 1,5-enyne catalyzed by five different Au catalysts were compared, revealing significant differences in their activity. rsc.org

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Butynyl benzoate |

| Styrene |

V. Applications in Advanced Organic Synthesis and Beyond

Hexadec-7-en-9-yne as a Versatile Synthetic Intermediate

This compound serves as a foundational building block, enabling chemists to forge intricate molecular scaffolds through a variety of synthetic transformations. Its dual functionality as an alkene and an alkyne allows for stepwise or tandem reactions to build molecular complexity efficiently.

While direct cyclization of the parent this compound is not extensively documented, its strategic functionalization opens numerous pathways to complex cyclic systems. The transformation of the enyne moiety into a more reactive intermediate is a key first step. For instance, the introduction of functional groups facilitates subsequent intramolecular reactions to form rings.

The development of methods for the efficient construction of carbo- and heterocycles from 1,n-enynes and diynes through radical cascade cyclizations has become a significant area of interest in synthetic chemistry. rsc.org Metal-catalyzed cycloisomerization reactions are also a powerful tool, converting acyclic enynes into cyclic dienes, which are precursors for a wide range of carbo- and heterocycles. organic-chemistry.orgacs.org Once functionalized, derivatives of this compound can serve as substrates in these well-established cyclization strategies, providing access to diverse five- and six-membered ring systems. rsc.orgrsc.org The synthesis of heterocyclic compounds, in particular, benefits from the versatility of the enyne structure, which can be elaborated into scaffolds containing nitrogen, oxygen, or sulfur. rsc.org

A key application of this compound's precursor, hexadeca-7,9-diyne, is its conversion into a densely functionalized and stereochemically defined intermediate. Research has demonstrated that the platinum-catalyzed diboration of hexadeca-7,9-diyne selectively yields a bisboryl-functionalized enyne. acs.orgresearchgate.net This reaction proceeds with high regio- and stereoselectivity, affording the (Z)-isomer exclusively. acs.org

The reaction involves the addition of bis(pinacolato)diboron (B136004) (B₂pin₂) across the diyne system in the presence of a [Pt(PPh₃)₄] catalyst. acs.orgresearchgate.net This process transforms the relatively simple hydrocarbon into a sophisticated building block bearing two versatile boronate ester groups positioned at the termini of the newly formed conjugated enyne system. acs.org The presence of these boryl moieties, alongside the unsaturated carbon-carbon bonds, creates a multifunctional molecule that can be selectively modified in various subsequent chemical reactions. acs.orgresearchgate.net This diborated product is described as an "extremely attractive building block in the organic synthesis." acs.org

Table 1: Spectroscopic Data for (Z)-2,2′-(this compound-7,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

| Analysis Type | Data | Citation |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃, δ, ppm): 2.57–2.20 (m, 4H), 1.45–1.29 (m, 12H), 1.29 (s, 12H, C(CH₃)₂), 1.27 (s, 12H, C(CH₃)₂), 1.26–1.11 (m, 4H), 0.90–0.85 (m, 6H) | acs.org |

| ¹³C{¹H} NMR | (101 MHz, CDCl₃, δ, ppm): 99.7, 83.9 (C(CH₃)₂), 83.7 (C(CH₃)₂), 35.0, 31.9, 31.7, 31.6, 29.7, 29.1, 28.7, 25.0 (C(CH₃)₂), 24.9 (C(CH₃)₂), 22.8, 20.2, 14.2 | acs.org |

| ¹¹B NMR | (128 MHz, CDCl₃, δ, ppm): 30.90 | acs.org |

| MS (EI, m/z) | 472(M⁺, 1), 415(2), 389(5), 289(6), 254(2), 219(3), 175(5), 101(8), 84(100), 55(20) | acs.org |

| Elemental Analysis | Anal. calcd for C₂₈H₅₀B₂O₄: C, 71.20; H, 10.67. Found: C, 71.07; H, 10.60 | acs.org |

The boryl groups in this intermediate can be selectively used in powerful carbon-carbon bond-forming reactions like the Suzuki coupling, allowing for the introduction of a wide array of substituents and the construction of even more complex molecular architectures. acs.org

The enyne motif is a classic precursor for the synthesis of 1,3-diene structures, which are themselves pivotal intermediates for building polycyclic systems. Ring-closing enyne metathesis (RCEYM) is a particularly powerful reaction that transforms an acyclic enyne into a cyclic compound containing a 1,3-diene moiety. rsc.org This transformation is typically catalyzed by ruthenium or molybdenum complexes and offers a direct route to cyclic dienes that can be difficult to access through other methods. rsc.org

While a specific RCEYM reaction on a this compound derivative has not been detailed, the parent structure is an ideal candidate for such a strategy. By tethering the alkyl chains of the molecule, a macrocyclic enyne could be formed, which would then be susceptible to RCEYM to generate a large ring containing a conjugated diene.

These dienic structures are highly valuable as they can readily participate in cycloaddition reactions, most notably the Diels-Alder reaction. This allows for the stereocontrolled formation of six-membered rings, providing a rapid entry into complex polycyclic and fused-ring systems. nih.govacs.org The combination of RCEYM to form a diene, followed by a Diels-Alder reaction, represents a potent tandem strategy for assembling intricate polycyclic frameworks from simple enyne precursors. nih.gov

Broader Contributions to Chemical Research and Materials Science

The synthetic utility of this compound and its derivatives extends beyond the construction of specific molecular targets, contributing to the broader fields of chemical innovation and materials science.

The ability to transform this compound into densely functionalized, stereodefined intermediates like its bis(boronate) derivative is of significant importance. acs.orgresearchgate.net Such building blocks are crucial for creating novel molecular architectures that are not easily accessible through traditional synthetic routes. The versatility of organoboron compounds is well-established, with applications ranging from pharmaceuticals to materials science. acs.org

For example, π-conjugated systems containing boron, similar to the diborated this compound, are known to be key components in the synthesis of polymer semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The long alkyl chains of the hexadecane (B31444) backbone could impart desirable solubility and processing characteristics to such materials. Furthermore, enynyl boronates have been applied in the synthesis of biologically active natural products, suggesting that derivatives of this compound could serve as precursors to new therapeutic agents. acs.org The development of efficient and selective methods to create these versatile building blocks is therefore of great importance for advancing these fields. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.